N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
Description
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, a piperidin-1-yl substituent at position 4, and a thiophene-2-carboxamide group linked via an ethyl chain at position 1. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism or signaling pathways . The piperidin-1-yl moiety enhances solubility and modulates pharmacokinetic properties, while the thiophene-2-carboxamide group introduces steric and electronic effects that may influence target binding .
Synthetic routes for analogous compounds often involve coupling reactions, Vilsmeier–Haack formylation, or Suzuki-Miyaura cross-coupling, as seen in related pyrazolo[3,4-d]pyrimidine derivatives .
Properties
IUPAC Name |
N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6OS/c24-17(14-5-4-10-25-14)18-6-9-23-16-13(11-21-23)15(19-12-20-16)22-7-2-1-3-8-22/h4-5,10-12H,1-3,6-9H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQUCCYLERSYBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic synthesis techniques:
Building the Pyrazolopyrimidine Core: : Starting with commercially available reagents, the pyrazolopyrimidine core can be constructed through condensation reactions involving hydrazines and nitriles or formamidines.
Piperidine Substitution: : Introduction of the piperidine moiety through nucleophilic substitution, using either the free base or piperidine hydrochloride.
Thiophene Carboxamide Formation: : The final step involves the formation of the thiophene-2-carboxamide through amide bond formation, typically using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely streamline these processes to improve yield and cost-efficiency. This might involve:
Optimizing reaction conditions to maximize yield and minimize by-products.
Using automated synthesisers for precise control over reaction parameters.
Implementing purification techniques like recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: : Reduction of the pyrazolopyrimidine moiety can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : Both the pyrazolopyrimidine and thiophene rings can participate in substitution reactions, such as electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperoxybenzoic acid (m-CPBA) for mild oxidation.
Reduction: : LiAlH4 or sodium borohydride (NaBH4) for selective reduction.
Substitution: : Halogens or nitro groups for electrophilic substitution under Lewis acid catalysis.
Major Products
Oxidation can yield thiophene sulfoxides or sulfones.
Reduction can produce more saturated versions of the pyrazolopyrimidine ring.
Substitution reactions can introduce various functional groups, enhancing the compound's versatility.
Scientific Research Applications
Chemistry: : As an intermediate in organic synthesis, N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide serves as a building block for designing complex molecules with potential pharmaceutical applications.
Biology: : This compound is studied for its potential biological activity, including anti-inflammatory, antitumor, and antimicrobial properties. The structural components allow it to interact with a variety of biological targets.
Industry: : Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide exerts its effects depends on its interaction with specific molecular targets:
Molecular Targets: : It may interact with proteins, enzymes, or receptors, modulating their activity.
Pathways: : By binding to these targets, it can influence biochemical pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Position 4 Substituents: The target compound’s piperidin-1-yl group contrasts with phenyl (in ), phenoxyphenyl (in ), and thiophenyl (in ). Piperidine enhances solubility and may reduce metabolic oxidation compared to aromatic substituents . PROTAC SJF690’s 4-phenoxyphenyl group facilitates kinase inhibition, while its extended linker enables recruitment of E3 ubiquitin ligases for targeted protein degradation .
Position 1 Substituents: The ethyl-thiophene carboxamide chain in the target compound provides a compact, planar structure for hydrophobic interactions. In contrast, PROTAC SJF690’s long PEG-based linker and thiazole groups improve tissue penetration but increase molecular weight (>1,000 Da) .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Insights:
- The target compound’s moderate molecular weight (~400 Da) and logP align with Lipinski’s rules, favoring drug-likeness. Piperidine and thiophene groups balance solubility and membrane permeability.
- PROTAC SJF690’s high molecular weight and logP limit absorption, typical of bifunctional degraders .
- Fluorine in Example 62 increases metabolic stability but reduces solubility .
Biological Activity
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a pyrazolo[3,4-d]pyrimidine core, and a thiophene carboxamide moiety. Its structural complexity contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease processes. The following mechanisms have been identified:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes that play roles in cancer progression and inflammation.
- Receptor Modulation : It interacts with various receptors, potentially modulating signaling pathways associated with cell proliferation and apoptosis.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays using various cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation through mechanisms involving cell cycle arrest.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary results suggest effectiveness against certain bacterial strains, making it a candidate for further development in antibiotic therapies.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective potential of this compound. Studies suggest it may mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells.
Case Studies
Several case studies provide insights into the efficacy of this compound:
- Study on Cancer Cell Lines : A recent study assessed the compound's effects on human breast cancer cell lines (MCF7). Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound for 48 hours.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative therapeutic agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
